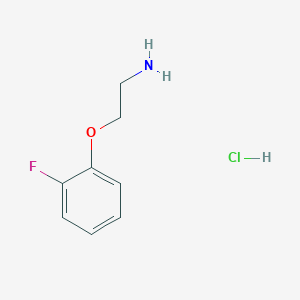

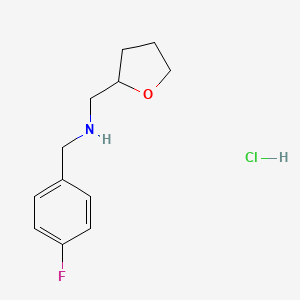

2-(2-Fluorophenoxy)ethanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Fluorophenoxy)ethanamine hydrochloride (2-FPE) is a synthetic compound with a wide range of applications in the fields of scientific research and laboratory experiments. It is a white crystalline powder that is soluble in water, ethanol, and methanol. 2-FPE is widely used as a reagent, catalyst, and intermediate in organic synthesis, and is also used in the synthesis of other compounds, such as aryl halides, aryl amines, and aryl sulfonamides.

Applications De Recherche Scientifique

Novel Synthetic Routes and Intermediates

One of the key applications of derivatives similar to 2-(2-Fluorophenoxy)ethanamine hydrochloride involves its role as an intermediate in the synthesis of pharmacologically active compounds. For instance, a novel synthetic route was developed for 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine, highlighting its significance as a key intermediate of Silodosin, an α1-adrenoceptor antagonist used for treating benign prostatic hyperplasia. This method utilized 2-nitrochlorobenzene as a starting material and involved several steps including O-alkylation, reduction, and etherification, underscoring the chemical versatility and economic efficiency of accessing such intermediates (Luo, Chen, Zhang, & Huang, 2008).

Radiopharmaceutical Applications

Derivatives of this compound have also been explored in the context of radiopharmaceuticals. A study illustrated the application of no-carrier-added (n.c.a.) 4-[18F]fluorophenol for diaryl ether syntheses, which is pivotal in the development of potential radiopharmaceuticals. The research focused on synthesizing structural analogs of radiotracers for imaging serotonin reuptake transporter sites (SERT), although the compounds exhibited low affinity towards monoamine transporters. This indicates the potential of such derivatives in enhancing the spectrum of radiolabeling procedures despite challenges in affinity optimization (Stoll, Ermert, Oya, Kung, & Coenen, 2004).

Fluoroionophores and Sensing Applications

The development of fluoroionophores from diamine-salicylaldehyde (DS) derivatives showcases another intriguing application. These compounds demonstrate spectral diversity and selectivity in metal ion recognition, with specific chelation to Zn+2 in organic and semi-aqueous solutions. This research underscores the potential of this compound derivatives in creating sensitive and selective sensors for metal ions, contributing to advancements in environmental monitoring and bioanalytical chemistry (Hong, Lin, Hsieh, & Chang, 2012).

Antimicrobial and Antidiabetic Activities

Research into Schiff bases derived from 2-(2-methoxyphenoxy)ethanamine has revealed their potential in antimicrobial and antidiabetic applications. These compounds were synthesized using an environmentally friendly method and demonstrated inhibitory activities against bacterial growth and α-amylase, a key enzyme in diabetes management. This suggests that derivatives of this compound could play a role in the development of new therapeutics for infectious diseases and diabetes (S. G., D. K., S. P., & B. N., 2023).

Safety and Hazards

Propriétés

IUPAC Name |

2-(2-fluorophenoxy)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO.ClH/c9-7-3-1-2-4-8(7)11-6-5-10;/h1-4H,5-6,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKZQQAPLSWJXDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCN)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B1286210.png)

![2-Amino-6-tert-pentyl-N-o-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286218.png)